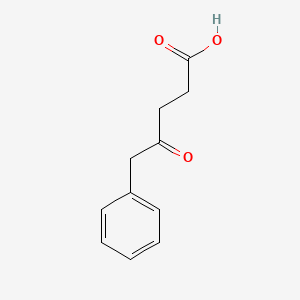
4-Oxo-5-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Oxo-5-phenylpentanoic acid is the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation and pain signaling .
Mode of Action
This compound: acts by inhibiting prostaglandin synthesis . This inhibition prevents the release of inflammatory substances from cells, thereby reducing inflammation and pain .
Biochemical Pathways
By inhibiting prostaglandin synthesis, This compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever . The inhibition of this pathway leads to a decrease in these responses .
Pharmacokinetics
The pharmacokinetics of This compound It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of This compound action is a reduction in pain and inflammation . By inhibiting prostaglandin synthesis, it prevents the release of inflammatory substances from cells, leading to a decrease in inflammation and associated pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenyllevulinic acid can be synthesized through various methods. One common approach involves the lipase-catalyzed kinetic resolution of 2-phenylethanol derivatives, followed by a chiral oxa-Pictet-Spengler reaction . This method allows for the production of enantiomerically pure tricyclic amines.
Industrial Production Methods: The industrial production of 5-Phenyllevulinic acid is not extensively documented. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyllevulinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Phenyllevulinic acid has several scientific research applications:
Medicine: Research into sigma receptor ligands has implications for developing treatments for neurological disorders.
Industry: The compound’s antimicrobial properties can be leveraged in agricultural and industrial applications to control microbial growth.
Comparison with Similar Compounds
Levulinic Acid: . It shares structural similarities with 5-Phenyllevulinic acid but lacks the phenyl group.
5-Hydroxy-5-phenyllevulinic Acid: This compound is a hydroxylated derivative of 5-Phenyllevulinic acid and has been noted for its analgesic activity.
Uniqueness: 5-Phenyllevulinic acid is unique due to its phenyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other levulinic acid derivatives and contributes to its specific interactions with sigma receptors.
Properties
IUPAC Name |
4-oxo-5-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNSOYZGFPWHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
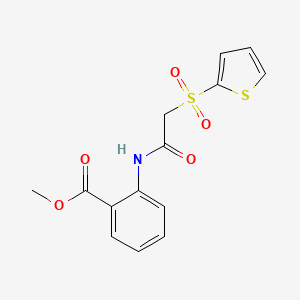
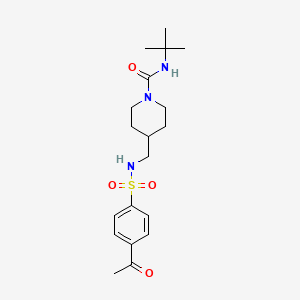
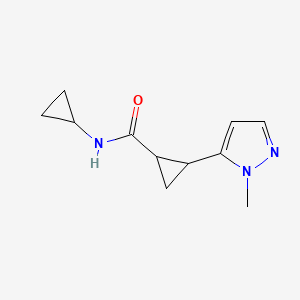
![2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2641757.png)
![2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B2641758.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine](/img/structure/B2641759.png)
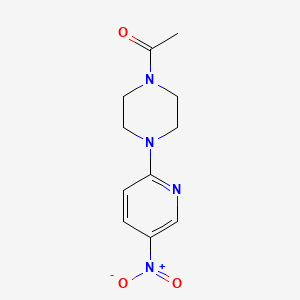
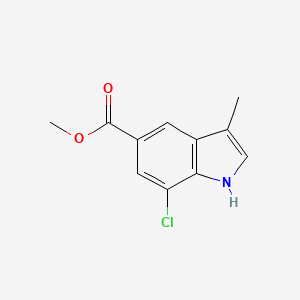
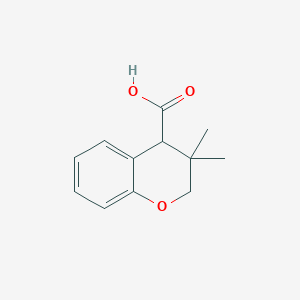
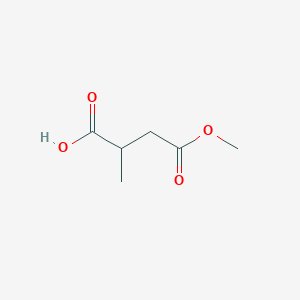


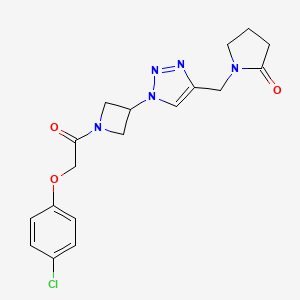
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2641774.png)
